8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This compound belongs to a class of purine derivatives modified with a piperazine ring and alkyl substituents. Its structure includes:
Properties
IUPAC Name |
8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O3/c1-16(2)14-29-19(24-21-20(29)22(30)26(4)23(31)25(21)3)15-27-10-12-28(13-11-27)17-6-8-18(32-5)9-7-17/h6-9,16H,10-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGCBNPYQUEHGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, followed by substitution with a methoxyphenyl group.
Construction of the Purine Core: The purine core is often constructed via a multi-step process involving the cyclization of appropriate intermediates.
Final Coupling: The final step involves coupling the piperazine derivative with the purine core under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancer.
Biological Studies: The compound is used in biological assays to understand its interaction with cellular targets.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
Kinase Inhibition Potential
The target compound’s piperazine-methyl linkage resembles Boehringer’s PDK1 inhibitors (XXXIII), but its 4-methoxyphenyl group may reduce potency compared to Merck’s aminopyridine derivatives (IC50 0.1–100 nM). However, the purine core could confer multitarget activity, as seen in hybrid molecules affecting both PDEs and kinases .
Anti-inflammatory and Antiasthmatic Activity
Compound 8 () demonstrates that dichlorophenyl-piperazine derivatives exhibit potent PDE3 inhibition, a mechanism relevant to asthma. The target compound’s methoxyphenyl group may shift activity toward anti-inflammatory targets like IRAK-4, albeit with lower potency than Merck’s compounds .
Toxicity and Selectivity
Benzimidazole analogs () highlight the low toxicity of purine-like structures. The target compound’s methyl and isobutyl groups likely enhance metabolic stability compared to more reactive substituents (e.g., nitro groups in ) .
Biological Activity
The compound 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a purine core with various substituents that may influence its biological activity.
Antiviral Activity
Recent studies have indicated that compounds similar to the one exhibit antiviral properties. For example, a related compound demonstrated significant activity against human coronavirus strain OC-43 with an IC50 of 3.1 μM and a selectivity index (SI) of 128.7 . This suggests that derivatives of the piperazine class may hold promise in treating viral infections.
Cytotoxicity
Cytotoxicity assays have shown that related compounds possess varying degrees of cytotoxic effects on different cell lines. One study reported a cytotoxic concentration (CC50) of 399 μM for a similar piperazine derivative, which was significantly lower than that of chloroquine (CC50 at 65 μM) and hydroxychloroquine (CC50 at 130 μM) . This indicates that while these compounds may be effective against viruses, they also need to be evaluated for safety in therapeutic applications.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the piperazine moiety plays a crucial role in receptor interactions. Studies on aminergic receptors suggest that phenylpiperazine derivatives can selectively bind to dopamine receptors, potentially influencing neurotransmitter activity and offering insights into their therapeutic potential .
Data Table: Summary of Biological Activities
| Activity | Value | Reference |
|---|---|---|
| Antiviral Activity (IC50) | 3.1 μM | |
| Cytotoxicity (CC50) | 399 μM | |
| Comparison with Chloroquine (CC50) | 65 μM | |
| Selectivity Index (SI) | 128.7 |
Case Studies
Case Study 1: Antiviral Efficacy
A study focused on the antiviral efficacy of piperazine derivatives against coronaviruses highlighted the potential for developing new antiviral therapies. The tested compound showed promising results in inhibiting viral replication while maintaining lower toxicity levels compared to established treatments like chloroquine .
Case Study 2: Receptor Interaction Studies
Research investigating the interaction between piperazine derivatives and aminergic receptors revealed that these compounds could selectively bind to specific receptor subtypes. This selectivity could lead to fewer side effects and improved therapeutic outcomes in conditions treated with these agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
